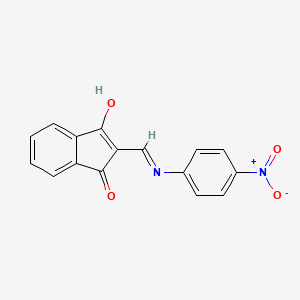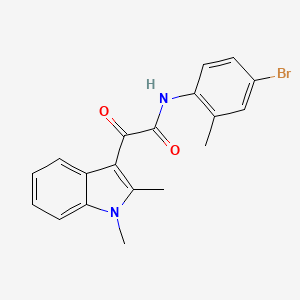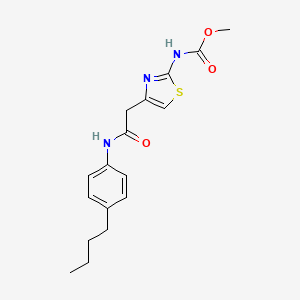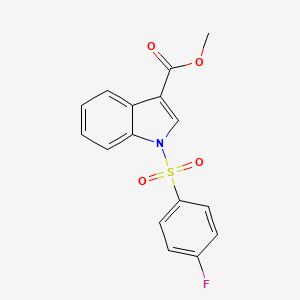
Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate” is a chemical compound . It is a laboratory chemical and does not have any specific uses advised against .
Molecular Structure Analysis
The molecular formula of “Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate” is C16H12FNO4S . Its average mass is 333.334 Da and its monoisotopic mass is 333.047119 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate” include its molecular formula, molecular weight, and structure . More specific properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
Nonsteroidal Antiandrogens
A study by Tucker, Crook, and Chesterson (1988) explored derivatives of 2-hydroxypropionanilides for antiandrogen activity. They found that certain derivatives, such as (RS)-4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'- (trifluoromethyl)propionanilide, showed potential for treating androgen-responsive diseases. This indicates the relevance of compounds like Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate in developing treatments for these conditions (Tucker et al., 1988).
Organic Synthesis
Uno et al. (2010) described the use of substituted phenylsulfur trifluorides, including compounds related to Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate, for diverse fluorination applications in organic synthesis. Their study highlights the compound's potential in introducing fluorine atoms into molecules, which is critical in drug discovery (Umemoto et al., 2010).
Antibacterial Activity
Research by Shi et al. (2015) on sulfone derivatives containing 1,3,4-oxadiazole moieties, such as 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, revealed significant antibacterial activities against rice bacterial leaf blight. This suggests that Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate could have applications in agricultural biochemistry (Shi et al., 2015).
Proton Exchange Membranes
Kim, Robertson, and Guiver (2008) synthesized comb-shaped poly(arylene ether sulfone)s using sulfonated 4-fluorobenzophenone, a related compound, for use as proton exchange membranes in fuel cells. This indicates the potential use of Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate in energy-related materials science (Kim et al., 2008).
Safety And Hazards
“Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate” is considered hazardous. It may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Orientations Futures
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate”, being an indole derivative, might also have potential for future research and development.
Propriétés
IUPAC Name |
methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4S/c1-22-16(19)14-10-18(15-5-3-2-4-13(14)15)23(20,21)12-8-6-11(17)7-9-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWXCDQOPOTUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

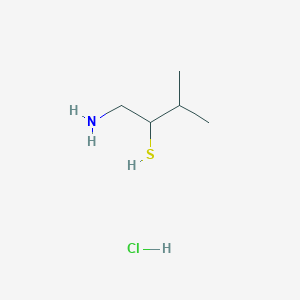
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide](/img/structure/B2918532.png)
![2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile](/img/structure/B2918533.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2918537.png)
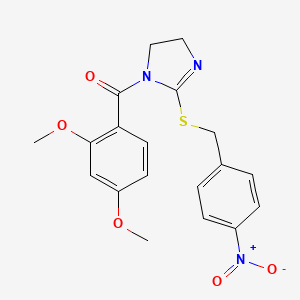
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2918541.png)
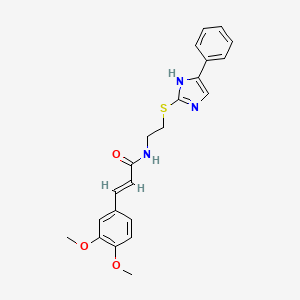
![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2918543.png)
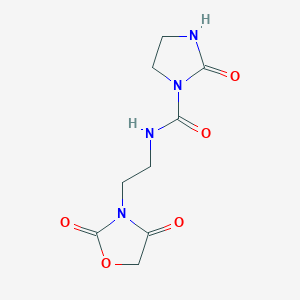
![2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2918546.png)
![4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2918547.png)
